Beta-beta-Maltose, also known as 4-O-α-D-Glucopyranosyl-D-glucose, is a reducing disaccharide composed of two glucose units linked by an α(1→4) glycosidic bond. [, , , , , , , , , , , , , , , , , , , , , , , , ] It is a naturally occurring sugar found in germinating grains and is a product of starch hydrolysis by enzymes like β-amylase. [, , ]
Maltose is naturally found in malted foods and beverages, particularly beer and certain syrups. It can be produced by the enzymatic breakdown of starches through the action of amylase enzymes, which are prevalent in malted grains. This process occurs during the malting of barley, where starches are converted into fermentable sugars, including maltose .
Maltose is classified as a reducing sugar due to its free aldehyde or ketone group that can participate in redox reactions. It belongs to the carbohydrate family and specifically falls under the category of disaccharides, which are sugars formed from two monosaccharide units.
Maltose can be synthesized through two primary methods:
In laboratory settings, maltose can be synthesized using various techniques such as high-performance liquid chromatography (HPLC) for purification and quantification. Enzymatic assays are also employed to measure maltose concentrations accurately in complex matrices like food products .
Maltose consists of two glucose units linked by an α(1→4) glycosidic bond. The molecular structure can be represented as follows:
This structure allows for specific interactions with enzymes and receptors due to its configuration.
The molecular weight of maltose is approximately 342.30 g/mol. The specific rotation ([α]) at 20°C is +120°, indicating its optical activity as it rotates plane-polarized light .
Maltose participates in several chemical reactions:
The hydrolysis reaction can be catalyzed by enzymes such as maltase or by acid hydrolysis under controlled conditions. This reaction typically occurs at elevated temperatures or with prolonged exposure to acid .
The mechanism by which maltose functions in biological systems involves its metabolism by enzymes that convert it into glucose for energy production. In yeast fermentation, maltase breaks down maltose into glucose, which is then utilized by yeast cells to produce energy via glycolysis.
The enzyme maltase has a specific activity range that allows it to efficiently convert maltose into glucose at optimal pH levels (around pH 6) and temperatures (approximately 30-37°C) .
Relevant data indicate that maltose has a lower sweetness compared to other sugars like sucrose, making it less desirable as a sweetener but valuable for its functional properties in fermentation and food production .
Maltose has several applications across various fields:
Maltose was first identified as a distinct sugar during studies of starch breakdown in germinating grains. French chemist Augustin-Pierre Dubrunfaut observed its formation in malted barley in the early 19th century, noting its reducing properties and crystalline structure [1] [6]. The name "maltose" derives from "malt," reflecting its origin in the enzymatic digestion of cereal starches during germination. Beta-amylase enzymes in seeds cleave starch polymers into maltose units, providing energy for seedling growth. This biological process—where stored starch converts to soluble sugars like maltose—was critical to early brewing practices, particularly in beer production where malted grains serve as the primary feedstock [1] [10]. Historical records from China’s Shang dynasty (1600–1046 BCE) also document maltose syrup production from fermented rice, indicating ancient utilization of this disaccharide [6].
Table 1: Key Historical Milestones in Maltose Discovery
Year | Scientist | Contribution |
---|---|---|
Early 19th c. | Augustin-Pierre Dubrunfaut | Initial isolation from malted barley |
1872 | Cornelius O'Sullivan | Confirmed maltose structure and properties |
1833 | Anselme Payen | Identified α-amylase as starch-digesting enzyme |
1600–1046 BCE | Chinese traditions | Early maltose syrup production from grains |
Dubrunfaut’s initial observations faced skepticism until Irish chemist Cornelius O'Sullivan validated maltose’s structure in 1872 using polarimetry and elemental analysis [1] [5]. Early 20th-century advancements revealed that maltose consists of two D-glucose units linked by an α(1→4) glycosidic bond, distinguishing it from cellobiose (β(1→4) and isomaltose (α(1→6)) [1] [3]. The discovery of mutarotation—where maltose interconverts between α- and β-anomers in aqueous solution—demonstrated its dynamic ring-opening behavior at the reducing end’s anomeric carbon [1] [6]. Modern glycobiology techniques, including X-ray crystallography and NMR spectroscopy, later confirmed maltose’s conformational flexibility: the free anomeric carbon allows reducing activity, while the glycosidic bond’s α-configuration dictates hydrolysis specificity by maltase enzymes [3] [5].
Table 2: Structural Features of Maltose vs. Related Disaccharides
Disaccharide | Glycosidic Bond | Reducing Sugar | Biological Sources |
---|---|---|---|
Maltose | α(1→4) | Yes | Starch hydrolysis |
Isomaltose | α(1→6) | Yes | Glycogen branch points |
Cellobiose | β(1→4) | Yes | Cellulose degradation |
Sucrose | α(1→2)β | No | Plant phloem |
Early maltose production relied exclusively on enzymatic hydrolysis of starch using barley malt. This process involved steeping grains in water to induce germination, activating endogenous α-amylase to degrade starch into maltose and dextrins [10]. Industrial-scale methods emerged in the 19th century when acid hydrolysis replaced malting for starch liquefaction. However, acidic conditions generated glucose byproducts, reducing maltose yield. The development of microbial α-amylases in the 20th century enabled targeted maltose synthesis under mild pH and temperature conditions [7].
Historically, maltose syrup served as a cane sugar substitute during geopolitical shortages, such as Napoleon’s continental blockade [5]. Its application expanded to infant nutrition in the 20th century when enzymatic processing of cereals like rice and oats generated easily digestible formulas. Roller-drying hydrolyzed cereal slurries produced stable, low-water-activity powders with optimized maltose content for infant digestion [7]. Brewing remained a dominant use, as maltose’s fermentability by yeast supported ethanol production without imparting excessive sweetness [1] [6].
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